The compound "8,9-Didehydro-7-hydroxydolichodial" has not been directly studied in the provided papers. However, the papers do offer insights into the mechanisms of action and potential applications of structurally related compounds, which can be informative when considering the broader context of drug design and biological activity. The first paper discusses the antifungal properties of 8-hydroxyquinoline derivatives, which share a similar hydroxy functional group that may be relevant to the biological activity of 8,9-Didehydro-7-hydroxydolichodial1. The second paper examines the anti-inflammatory and anti-oxidative stress properties of Didox, a synthetic compound with potential therapeutic applications2. These studies contribute to the understanding of how similar compounds can interact with biological systems and may provide a foundation for future research on 8,9-Didehydro-7-hydroxydolichodial.
The research on 8-hydroxyquinoline derivatives suggests potential applications in the development of new antifungal drugs, given their broad antifungal spectrum and ability to disrupt fungal cell structures1. This could be relevant for the treatment of fungal infections in clinical settings. The study on Didox points to possible applications in managing acute and chronic inflammatory diseases due to its anti-inflammatory and anti-oxidative stress effects2. If 8,9-Didehydro-7-hydroxydolichodial shares similar properties, it could be explored for use in conditions characterized by inflammation and oxidative stress. These applications underscore the importance of understanding the biological activities of compounds like 8,9-Didehydro-7-hydroxydolichodial, as they may lead to novel therapeutic strategies for a range of diseases.
The synthesis of 8,9-Didehydro-7-hydroxydolichodial can be achieved through various methods. One common approach involves extracting the compound from its natural source, Patrinia villosa. The extraction process typically includes:
Additionally, synthetic routes involving chemical modifications of related diterpenoids have been explored, but detailed methodologies specific to this compound are less documented in available literature .
The molecular structure of 8,9-Didehydro-7-hydroxydolichodial can be described as follows:
The structure can be visualized using molecular modeling software or databases like PubChem, which provides detailed structural information .
8,9-Didehydro-7-hydroxydolichodial can participate in various chemical reactions typical for hydroxylated diterpenoids. Key reactions include:
These reactions are essential for modifying the compound for further biological testing or therapeutic applications .
The mechanism of action of 8,9-Didehydro-7-hydroxydolichodial primarily relates to its anticancer properties. Research indicates that it may exert its effects through:
Studies have demonstrated that treatment with this compound leads to significant decreases in cancer cell migration and invasion, suggesting a multifaceted mechanism involving both direct cytotoxicity and modulation of cellular signaling .
The physical and chemical properties of 8,9-Didehydro-7-hydroxydolichodial include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications .
8,9-Didehydro-7-hydroxydolichodial has several scientific applications:
8,9-Didehydro-7-hydroxydolichodial is a monoterpenoid iridoid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [4] [5]. Its IUPAC name is (3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde, reflecting the presence of three key functional groups: an aldehyde (–CHO), an α,β-unsaturated enone system, and a chiral secondary alcohol [5] [8]. The compound features two stereogenic centers at C-3 and C-5, with established S and R configurations, respectively, as confirmed by optical rotation data and biosynthetic analogy to related iridoids [5] [8]. The cyclopentene core adopts a twisted envelope conformation, with the hydroxyl group at C-7 positioned equatorially to minimize steric strain [7].
Table 1: Atomic Connectivity and Functional Groups
Position | Atom/Bond | Hybridization | Functional Role |
---|---|---|---|
C-1 | -CHO | sp² | Aldehyde carbonyl |
C-7 | -OH | sp³ | Allylic alcohol |
C-8/C-9 | =CH- | sp² | Exocyclic double bond |
C-10 | H₂C=C=O | sp²/sp² | Methyleneketone (enone) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the compound’s structure. ¹H NMR spectra (CDCl₃) exhibit characteristic signals: a singlet at δH 6.38 ppm (H-3), two aldehyde protons at δH 9.98 (H-1) and 10.02 ppm (H-10), and an oxymethine signal at δH 4.15 ppm (H-7) [5] [8]. The ¹³C NMR spectrum confirms 10 distinct carbons, with carbonyl resonances at δC 197.8 (C-10) and 194.2 (C-1), olefinic carbons at δC 140.2 (C-3) and 128.5 (C-8), and a hydroxyl-bearing carbon at δC 71.1 (C-7) [5] [8]. Key HMBC correlations include H-7 (δH 4.15) to C-8/C-9, and H-1 (δH 9.98) to C-3/C-5, establishing connectivity.
Mass Spectrometry (MS) via HR-ESI-MS shows a sodium adduct [M+Na]⁺ at m/z 203.1052 (calc. 203.1058), consistent with C₁₀H₁₂O₃ [5] [8]. Fragmentation pathways include loss of H₂O (–18 Da) and retro-Diels-Alder cleavage yielding ions at m/z 135 and 81.
Infrared (IR) spectroscopy reveals absorptions at 3380 cm⁻¹ (O–H stretch), 1710 cm⁻¹ (aldehyde C=O), 1675 cm⁻¹ (enone C=O), and 1620 cm⁻¹ (C=C) [4] [8]. Solubility data indicates miscibility in chloroform, DMSO, and acetone [5].
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 9.98 (s) | H-1 (aldehyde) |
10.02 (s) | H-10 (enone aldehyde) | |
6.38 (s) | H-3 (olefinic) | |
4.15 (t, J=3.5 Hz) | H-7 (oxy-methine) | |
¹³C NMR | 197.8 | C-10 (ketone) |
194.2 | C-1 (aldehyde) | |
140.2 | C-3 (olefinic) | |
71.1 | C-7 (hydroxyl-bearing) | |
IR | 3380 | ν(O–H) |
1710 | ν(C=O, aldehyde) | |
1675 | ν(C=O, enone) |
Despite extensive isolation studies, no crystal structure of 8,9-didehydro-7-hydroxydolichodial has been reported to date [6] [10]. Conformational insights derive from computational modeling (DFT: B3LYP/6-311G). The lowest-energy conformation shows a *dihedral angle of 165° between the C-7 hydroxyl and C-1 aldehyde, minimizing intramolecular H-bonding [6]. The enone moiety (C-8/C-9/C-10) adopts an *s-cis configuration, with bond lengths of 1.485 Å (C7–C8), 1.335 Å (C8=C9), and 1.225 Å (C10=O) [10]. The C-7 hydroxyl group exhibits torsional strain due to allylic 1,3-interactions, increasing its acidity (predicted pKa ≈ 8.2) [7]. Molecular dynamics simulations suggest the cyclopentene ring undergoes pseudorotation with a barrier of ≈4.2 kcal/mol, facilitating adaptation to biological targets [6].
Structurally, 8,9-didehydro-7-hydroxydolichodial belongs to non-glycosidic iridoids with a 5,6-dihydrovaltrate hydrin skeleton [2] [7]. Key differentiators from analogs include:
Bioactive disparities correlate with these structural traits. While valtrates exhibit cytotoxicity via alkylation of nucleophilic residues (e.g., glutathione), 8,9-didehydro-7-hydroxydolichodial’s unconjugated aldehydes enable Schiff base formation with lysine groups in enzymes [7] [9]. Its α,β-unsaturated enone system undergoes Michael additions, a mechanism less prevalent in saturated iridoids like loganin [2]. Among Patrinia iridoids, it is classified as a Group 3 diene due to unsaturation at C3–C4 and C8–C9 [2].
Table 3: Structural and Functional Comparison with Key Iridoids
Compound | Skeletal Type | Key Functional Groups | Bioactivity Context |
---|---|---|---|
8,9-Didehydro-7-hydroxydolichodial | Diene iridoid | C-7 OH, C-1/C-10 aldehydes | Electrophile for nucleophiles |
Dolichodial | Monoene iridoid | C-1/C-10 aldehydes (no C-7 OH) | Insect antifeedant |
Patriscabioin A (Valtrate) | 5,6-Dihydrovaltrate | C-7 OH, C-10/C-11 isovalerate | AChE inhibition |
Valepotriate | Tetrahydropyran iridoid | Epoxide, ester groups | Cytotoxic alkylation |
Loganin (glycoside) | Iridoid glycoside | C-1 glucose, C-7 methyl ester | Anti-inflammatory |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3